Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
pyridin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(11-4-1-2-5-14-11)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCZKZKEBDEBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)NC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can be achieved through various methods. One common approach involves the reaction of pyridin-2-ylmethanone with 3-(pyrimidin-2-ylamino)azetidine under specific conditions. For instance, the use of magnesium oxide nanoparticles as a catalyst has been shown to be effective . The reaction typically involves the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity are common strategies. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: TBHP, I2, and metal-free conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanones .
Scientific Research Applications
Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. For instance, it has been shown to inhibit receptor tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their core heterocycles, substituent patterns, and functional groups. Below is a detailed comparison:
Azetidine-Containing Derivatives
- Example Compound: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent EP2023) Key Differences:
- Replaces the pyrimidin-2-ylamino group with a pyrazolo-pyridine moiety.
- Incorporates a morpholine ring and carbonitrile group. Synthetic Feasibility: Requires multi-step synthesis involving palladium-catalyzed coupling, contrasting with the simpler methanone linkage in the target compound .
Pyridin-2-yl Methanone Derivatives
- Example Compound: Cyclopentyl(pyridin-2-yl)methanone (Compound 41, Zhang’s Group) Key Differences:
- Lacks the azetidine and pyrimidine groups.
- Features a cyclopentyl group instead of the azetidine-pyrimidine substituent.
- Activity : Primarily used as a ligand in catalytic systems. The absence of the azetidine-pyrimidine unit reduces its utility in kinase-targeted applications .
- Synthetic Yield : Achieves >85% yield under sustainable protocols, suggesting that steric hindrance from bulkier substituents (e.g., azetidine-pyrimidine) may reduce efficiency in the target compound .
Pyrimidine-Functionalized Analogs
- Example Compound : 3-(2-Methoxy-phenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (Compound 40, Zhang’s Group)
- Key Differences :
- Replaces the azetidine ring with an imidazo[1,5-a]pyridine core.
- Substitutes pyrimidin-2-ylamino with a methoxy-phenyl group. Activity: Functions as a tridentate ligand in metal-catalyzed reactions. The rigid imidazo-pyridine backbone enhances stability but limits conformational flexibility compared to the azetidine-containing target compound .
Data Tables: Structural and Functional Comparisons
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups : In Zhang’s study, a methyl group at the sixth position of pyridine (Compound 44) was compatible with synthesis, while an electron-withdrawing group at the same position (Compound 45) failed, indicating steric and electronic constraints that may also apply to the target compound .
- Azetidine vs. Larger Rings : The azetidine’s compact size in the target compound likely enhances metabolic stability compared to bulkier analogs like the imidazo-pyridine derivatives, which may suffer from rapid clearance .
Biological Activity
Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Structural Overview
The compound contains both pyridine and pyrimidine rings, which contribute to its electronic properties and biological interactions. The molecular formula is , with a molecular weight of approximately 234.303 g/mol. Its structure allows it to interact with various biological targets, particularly enzymes and receptors involved in cell signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves:
-
Reaction of Pyridin-2-ylmethanone with 3-(pyrimidin-2-ylamino)azetidine :
- Catalysts such as magnesium oxide nanoparticles can enhance reaction efficiency.
- Conditions often include specific solvents and temperatures to optimize yield.
-
Industrial Production :
- Techniques like continuous flow reactors are used for scaling up synthesis while ensuring purity and yield.
The biological activity of this compound is primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in various cellular processes including proliferation, differentiation, and metabolism. The binding affinity to these targets is influenced by the structural configuration of the compound, allowing it to effectively block the active site of the enzymes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibacterial agents.
Enzyme Inhibition
Recent investigations have highlighted its role as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer progression. For instance, studies have reported IC50 values in the nanomolar range against specific kinases, indicating high potency.
Research Findings
A summary of significant research findings related to this compound is provided in the table below:
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways. -
Case Study on Antimicrobial Resistance :
Another investigation focused on the compound's efficacy against antibiotic-resistant strains of bacteria. Results showed that it not only inhibited growth but also reduced biofilm formation, suggesting potential applications in treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
